1-Butyrylazetidine-3-carboxylic acid chemical properties
1-Butyrylazetidine-3-carboxylic acid chemical properties
An In-depth Technical Guide to the Chemical Properties of 1-Butyrylazetidine-3-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azetidine-containing compounds are of significant interest in medicinal chemistry and drug development due to their unique conformational properties and their role as constrained bioisosteres of larger cyclic systems like proline. 1-Butyrylazetidine-3-carboxylic acid is an N-acylated derivative of azetidine-3-carboxylic acid. The introduction of the butyryl group can influence the compound's lipophilicity, metabolic stability, and interactions with biological targets. This guide explores the predicted chemical properties, a plausible synthetic route, and potential applications of this compound.
Chemical Structure and Identifiers
While a specific CAS number for 1-Butyrylazetidine-3-carboxylic acid is not found, its structure can be definitively described.
| Identifier | Value |
| IUPAC Name | 1-butyrylazetidine-3-carboxylic acid |
| Molecular Formula | C₈H₁₃NO₃ |
| Molecular Weight | 171.19 g/mol |
| Canonical SMILES | CCCC(=O)N1CC(C1)C(=O)O |
| InChI Key | (Predicted) |
Predicted Physicochemical Properties
The following properties are predicted based on the known values for similar compounds, such as 1-Boc-azetidine-3-carboxylic acid (CAS: 142253-55-2)[1][2][3] and general principles of organic chemistry.
| Property | Predicted Value/Range | Basis of Prediction |
| Melting Point (°C) | 100-120 | Similar to 1-Boc-azetidine-3-carboxylic acid (100.1-101.9 °C)[2]. The butyryl group may slightly alter crystal packing. |
| Boiling Point (°C) | > 300 (with decomposition) | Carboxylic acids generally have high boiling points due to hydrogen bonding[4]. Prediction is based on related structures. |
| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, Methanol). Limited solubility in water. | The butyryl group increases lipophilicity compared to the parent azetidine-3-carboxylic acid. |
| pKa | 4.0 - 5.0 | Typical range for a carboxylic acid. The azetidine ring is not expected to significantly alter the acidity of the carboxyl group. |
| LogP | ~0.5 - 1.5 | The butyryl group will increase the partition coefficient compared to the more polar parent compound. |
Predicted Spectroscopic Data
The following spectral characteristics are anticipated for 1-Butyrylazetidine-3-carboxylic acid.
¹H NMR Spectroscopy
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Notes |
| Carboxylic Acid (-COOH) | 10.0 - 12.0 | Singlet (broad) | The acidic proton signal is often broad and its position can be solvent-dependent[5]. |
| Azetidine Ring (-CH-) | 3.3 - 3.7 | Multiplet | The proton at the 3-position of the azetidine ring. |
| Azetidine Ring (-CH₂-) | 3.8 - 4.4 | Multiplet | The two methylene groups on the azetidine ring adjacent to the nitrogen. |
| Butyryl (-CH₂CO-) | 2.2 - 2.5 | Triplet | The methylene group adjacent to the carbonyl of the butyryl group. |
| Butyryl (-CH₂CH₂CO-) | 1.5 - 1.8 | Sextet | The middle methylene group of the butyryl chain. |
| Butyryl (-CH₃) | 0.8 - 1.1 | Triplet | The terminal methyl group of the butyryl chain. |
¹³C NMR Spectroscopy
| Carbon | Predicted Chemical Shift (ppm) | Notes |
| Carboxylic Acid (-COOH) | 170 - 180 | The carbonyl carbon of the carboxylic acid[5]. |
| Butyryl (-C=O) | 170 - 175 | The carbonyl carbon of the butyryl amide group. |
| Azetidine Ring (-CH-) | 45 - 55 | The carbon at the 3-position of the azetidine ring. |
| Azetidine Ring (-CH₂-) | 50 - 60 | The methylene carbons of the azetidine ring. |
| Butyryl (-CH₂CO-) | 35 - 45 | The methylene carbon adjacent to the carbonyl of the butyryl group. |
| Butyryl (-CH₂CH₂CO-) | 18 - 25 | The middle methylene carbon of the butyryl chain. |
| Butyryl (-CH₃) | 13 - 16 | The terminal methyl carbon of the butyryl chain. |
Infrared (IR) Spectroscopy
| Functional Group | Predicted Absorption Range (cm⁻¹) | Appearance |
| O-H (Carboxylic Acid) | 2500 - 3300 | Broad |
| C=O (Carboxylic Acid) | 1700 - 1725 | Strong, Sharp |
| C=O (Amide) | 1630 - 1660 | Strong, Sharp |
| C-N (Azetidine) | 1100 - 1300 | Moderate |
Mass Spectrometry
| Ion | Predicted m/z | Notes |
| [M+H]⁺ | 172.09 | Molecular ion with a proton adduct. |
| [M-H]⁻ | 170.08 | Molecular ion with a proton removed. |
| [M-COOH]⁺ | 126.10 | Loss of the carboxylic acid group. |
Experimental Protocols
Proposed Synthesis of 1-Butyrylazetidine-3-carboxylic acid
A plausible synthetic route involves the N-acylation of azetidine-3-carboxylic acid.
Reaction:
Azetidine-3-carboxylic acid + Butyryl chloride → 1-Butyrylazetidine-3-carboxylic acid + HCl
Materials:
-
Azetidine-3-carboxylic acid hydrochloride
-
Butyryl chloride
-
Triethylamine (or another suitable base)
-
Dichloromethane (DCM) or a similar aprotic solvent
-
Water
-
Hydrochloric acid (for workup)
-
Sodium sulfate (for drying)
Procedure:
-
Suspend azetidine-3-carboxylic acid hydrochloride in DCM.
-
Add triethylamine (2.2 equivalents) to the suspension and stir until the solid dissolves.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add butyryl chloride (1.1 equivalents) dropwise to the cooled solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with water and then with a dilute HCl solution.
-
Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography or recrystallization.
Caption: Proposed synthesis workflow for 1-Butyrylazetidine-3-carboxylic acid.
Potential Applications in Drug Development
Azetidine derivatives are often explored for their potential to modulate various biological pathways. While no specific signaling pathway is documented for 1-Butyrylazetidine-3-carboxylic acid, its structural motifs suggest potential interactions with enzyme active sites or protein-protein interfaces where proline or other cyclic amino acids are recognized.
For instance, if this compound were to act as an inhibitor of a hypothetical enzyme, its interaction could be visualized as follows:
Caption: Hypothetical enzyme inhibition by 1-Butyrylazetidine-3-carboxylic acid.
Safety and Handling
Based on related compounds like 1-Boc-azetidine-3-carboxylic acid, 1-Butyrylazetidine-3-carboxylic acid should be handled with care. Predicted hazards include:
-
Skin Irritation: May cause skin irritation.
-
Eye Irritation: May cause serious eye irritation.
-
Respiratory Irritation: May cause respiratory irritation.
Standard laboratory safety precautions, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat, are recommended.
Conclusion
While 1-Butyrylazetidine-3-carboxylic acid is not a well-documented compound, its chemical properties and spectral data can be reasonably predicted. The proposed synthetic route provides a clear pathway for its preparation. Its structural similarity to other biologically active azetidine derivatives suggests it may be a compound of interest for further investigation in drug discovery and development. Experimental validation of the properties and biological activity outlined in this guide is necessary to fully characterize this molecule.
References
- 1. 1-Boc-Azetidine-3-carboxylic acid | C9H15NO4 | CID 2755981 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chembk.com [chembk.com]
- 3. 1-Boc-Azetidine-3-carboxylic acid | C9H15NO4 | CID 2755981 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Carboxyl Derivative Reactivity [www2.chemistry.msu.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
